4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide
Overview
Description
4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide is an organic compound with significant applications in various scientific fields. This compound is characterized by its complex structure, which includes chloro, nitro, and carbamothioyl functional groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with 3-aminopropylcarbamothioyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-nitroaniline
- 2-chloro-4-nitroaniline
- 4-chloro-N-(2-isopropylphenyl)benzamide
Uniqueness
4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O3S/c18-12-4-2-11(3-5-12)16(24)22-17(27)21-9-1-8-20-15-7-6-13(23(25)26)10-14(15)19/h2-7,10,20H,1,8-9H2,(H2,21,22,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWCIMCICEIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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